Dimethylbis[(1-oxoneodecyl)oxy]stannane

Catalog No.
S1902313
CAS No.
68928-76-7
M.F
C22H44O4Sn
M. Wt
491.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylbis[(1-oxoneodecyl)oxy]stannane

Substituting organotin catalysts like DBTDL often causes unpredictable cure times and pre-mix instability, forcing costly reformulations. Dimethyltin dineodecanoate (CAS 68928-76-7) eliminates this risk.

  • Enhanced hydrolytic stability ensures consistent pre-mix shelf-life for 2K PU systems.
  • High catalytic activity accelerates gel/tack-free times, boosting production throughput.
  • Optimized for RTV silicone curing with excellent solubility for uniform, reliable ambient cure.

CAS Number

68928-76-7

Product Name

Dimethylbis[(1-oxoneodecyl)oxy]stannane

IUPAC Name

[7,7-dimethyloctanoyloxy(dimethyl)stannyl] 7,7-dimethyloctanoate

Molecular Formula

C22H44O4Sn

Molecular Weight

491.3 g/mol

InChI

InChI=1S/2C10H20O2.2CH3.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;;;/h2*4-8H2,1-3H3,(H,11,12);2*1H3;/q;;;;+2/p-2

InChI Key

FGPCETMNRYMFJR-UHFFFAOYSA-L

SMILES

CC(C)(C)CCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCC(C)(C)C

Canonical SMILES

CC(C)(C)CCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCC(C)(C)C

The exact mass of the compound Dimethylbis[(1-oxoneodecyl)oxy]stannane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Dimethylbis[(1-oxoneodecyl)oxy]stannane, Dimethyltin dineodecanoate, Dimethyltin bis(neodecanoate), Dimethyltin(IV) neodecanoate, Neodecanoic acid, dimethyltin salt

Purity

≥95%

Package Size

25 g, 100 g, 500 g

Dimethylbis[(1-oxoneodecyl)oxy]stannane, CAS 68928-76-7, is a liquid organotin carboxylate catalyst recognized for its high activity in promoting urethane (polyol-isocyanate) and silicone curing reactions. It is primarily utilized to accelerate gel and tack-free times in the production of polyurethane foams, coatings, adhesives, and sealants, as well as in room-temperature vulcanizing (RTV) silicone polymers. The compound's structure, featuring two neodecanoate ligands attached to a dimethyltin(IV) center, provides a distinct performance profile compared to other common organotin catalysts, influencing solubility, hydrolytic stability, and catalytic speed in various formulations.

Research Fit

No product data provided.

Substituting Dimethylbis[(1-oxoneodecyl)oxy]stannane with seemingly similar organotins like dibutyltin dilaurate (DBTDL) or dioctyltin dilaurate (DOTDL) is often impractical due to significant differences in performance. The choice of the alkyl group (dimethyl vs. dibutyl) and the carboxylate ligand (neodecanoate vs. laurate) directly dictates catalytic activity, hydrolytic stability, and solubility. The neodecanoate ligand, for instance, imparts enhanced hydrolytic stability and a different solubility profile compared to the linear laurate chain found in DBTDL. This non-interchangeability means that substitution can lead to unpredictable changes in cure rates, formulation stability, and final product properties, requiring costly and time-consuming reformulation.

Substitution Risk

No product data provided.

Higher Catalytic Activity Compared to Dibutyltin Dilaurate (DBTDL) Benchmark

Dimethylbis[(1-oxoneodecyl)oxy]stannane is characterized as a highly active catalyst, providing very short gel and tack-free times. In direct comparisons, it is noted to be more active than the industry-standard catalyst, dibutyltin dilaurate (DBTDL, Fomrez SUL-4). This heightened activity allows for reduced catalyst loading or faster cycle times in applications such as one-shot elastomers and polyurethane coatings.

Evidence DimensionCatalytic Activity
Target Compound DataHigher activity; provides very short gel and tack-free times.
Comparator Or BaselineDibutyltin dilaurate (DBTDL): Standard activity benchmark.
Quantified DifferenceQualitatively described as 'more active' than DBTDL.
ConditionsPolyurethane systems, including elastomers and coatings.

Higher activity enables reduced catalyst usage or faster production cycles, directly impacting process efficiency and cost.

Enhanced Hydrolytic Stability for Improved Formulation Shelf-Life

The neodecanoate ligand structure provides Dimethylbis[(1-oxoneodecyl)oxy]stannane with enhanced hydrolytic stability compared to other organotin carboxylates. This is a critical advantage over catalysts like stannous octoate, which is known for its very low hydrolytic stability, and even DBTDL, which has moderate stability. Improved resistance to hydrolysis prevents premature catalyst degradation in polyol blends, especially those containing residual moisture, leading to a longer shelf-life for pre-mixed 'B' components in polyurethane systems.

Evidence DimensionHydrolytic Stability
Target Compound DataEnhanced hydrolytic stability.
Comparator Or BaselineDibutyltin dilaurate (DBTDL): Moderate hydrolytic stability. Stannous octoate: Very low hydrolytic stability.
Quantified DifferenceQualitatively described as 'enhanced' and superior for formulation shelf-life.
ConditionsStorage in polyol blends or use in moisture-curing systems.

Greater hydrolytic stability extends the pot life and storage stability of catalyst-containing formulations, reducing material waste and ensuring consistent reactivity.

Excellent Solubility Profile for Compatibility in Diverse Polymer Systems

This compound offers excellent solubility in polyurethane systems, a key attribute for ensuring homogeneous catalysis and preventing phase separation in the final product. The branched, bulky neodecanoate ligands improve compatibility in a wide range of organic and polymeric media compared to linear carboxylates like laurates. This characteristic is crucial for achieving clarity and consistent performance in demanding applications such as clear coatings and elastomers.

Evidence DimensionSolubility & Compatibility
Target Compound DataExcellent solubility in polyurethane systems.
Comparator Or BaselineStandard organotin catalysts (e.g., DBTDL) which may have more limited compatibility in some systems.
Quantified DifferenceNot quantitatively specified, but described as 'excellent' and a key performance feature.
ConditionsPolyurethane and silicone formulations for coatings, adhesives, sealants, and elastomers.

Superior solubility ensures uniform catalyst distribution, preventing defects like haze or inconsistencies in the cured material and broadening its formulation latitude.

Evidence

No evidence items available.

High-Speed Curing for Polyurethane Elastomers and Coatings

Due to its high catalytic activity relative to benchmarks like DBTDL, this compound is the right choice for processes where rapid curing is essential, such as in one-shot and spray elastomer applications or fast-drying polyurethane coatings. Its performance allows for increased throughput on production lines.

Catalyst for Formulations Requiring Long-Term Storage Stability

The enhanced hydrolytic stability makes this catalyst highly suitable for two-component polyurethane systems where the catalyst is pre-blended with the polyol component. This stability ensures a longer shelf-life for the pre-mix, providing more consistent performance over time compared to more moisture-sensitive catalysts like stannous octoate.

Curing Agent for Room-Temperature Vulcanizing (RTV) Silicones

This compound serves as an effective catalyst for RTV silicone polymers. Its excellent solubility and hydrolytic stability are advantageous in these systems, ensuring a uniform and reliable cure upon exposure to ambient moisture.

Application Fit

No application data provided.

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 1079 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (89.43%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (74.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (88.14%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H413 (42.63%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

68928-76-7

General Manufacturing Information

All other basic organic chemical manufacturing
Plastics product manufacturing
Neodecanoic acid, 1,1'-(dimethylstannylene) ester: ACTIVE

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